N,1-dipropyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15759967
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17N3 |
---|---|
Molecular Weight | 167.25 g/mol |
IUPAC Name | N,1-dipropylpyrazol-4-amine |
Standard InChI | InChI=1S/C9H17N3/c1-3-5-10-9-7-11-12(8-9)6-4-2/h7-8,10H,3-6H2,1-2H3 |
Standard InChI Key | CZEVZLPSUYZOES-UHFFFAOYSA-N |
Canonical SMILES | CCCNC1=CN(N=C1)CCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,1-Dipropyl-1H-pyrazol-4-amine features a five-membered pyrazole ring with two adjacent nitrogen atoms. The N1 position is substituted with a propyl group (-CH₂CH₂CH₃), while the C4 amine group is further alkylated with a second propyl chain, yielding the systematic IUPAC name 1-propyl-N-propyl-1H-pyrazol-4-amine. This arrangement confers significant steric bulk and influences electronic properties, enhancing stability and reactivity in synthetic applications .
Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | C₉H₁₇N₃ |
Molecular Weight | 167.25 g/mol |
Solubility | Soluble in DMSO, methanol |
Stability | Stable at room temperature |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) aligns with trends observed in analogous pyrazole derivatives . Its stability under ambient conditions facilitates handling in laboratory settings, though prolonged storage at elevated temperatures may necessitate inert atmospheres.
Synthetic Methodologies
Palladium-Catalyzed C4-Alkylamination
A prominent synthesis route involves palladium-catalyzed coupling of 4-halo-1-propyl-1H-pyrazoles with propylamine. As demonstrated in C4-alkylamination studies, 4-bromo-1-propyl-1H-pyrazole reacts with propylamine using Pd(dba)₂ and tBuDavePhos as a ligand, achieving moderate to high yields under optimized conditions (90°C, 24 h) . This method avoids β-hydrogen elimination issues common in copper-mediated reactions, making it suitable for primary alkylamines.
Reaction Scheme:
Key parameters include:
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Catalyst Loading: 5 mol% Pd(dba)₂
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Ligand: 10 mol% tBuDavePhos
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Solvent: Dimethylformamide (DMF)
Alternative Copper-Mediated Approaches
Research Applications
Coordination Chemistry
The compound’s amine functionality enables ligand behavior in metal complexes. Similar pyrazole-based ligands coordinate with transition metals (e.g., Cu²⁺, Pd²⁺), forming catalysts for cross-coupling reactions. Such complexes are instrumental in organic synthesis, though specific studies on N,1-dipropyl-1H-pyrazol-4-amine remain nascent.
Agricultural Chemistry
Pyrazoles are employed in agrochemicals as herbicides and fungicides. The lipophilic propyl groups in N,1-dipropyl-1H-pyrazol-4-amine may enhance membrane permeability, a desirable trait in plant protection agents. Industrial-scale production could leverage continuous flow reactors to optimize yield and purity, as seen in related compounds.
Mechanistic Insights and Selectivity
Enzyme Inhibition Dynamics
In silico docking studies of analogous pyrazoles reveal binding modes where the pyrazole core occupies hydrophobic pockets of enzyme active sites. The propyl substituents likely contribute to van der Waals interactions, stabilizing inhibitor-enzyme complexes . For example, CDK2 inhibition by related compounds involves hydrogen bonding with the catalytic lysine residue and π-stacking with adjacent aromatic residues .
Selectivity Over CDK4/6
Modifications at the C4 position (e.g., alkylation) enhance selectivity for CDK2 over CDK4/6, mitigating off-target effects in cancer therapy. This selectivity stems from steric complementarity with CDK2’s smaller ATP-binding pocket .
Comparative Analysis with Structural Analogs
Compound | Key Differences | Bioactivity |
---|---|---|
1-Propyl-1H-pyrazol-4-amine | Lacks C4 propyl group | Lower lipophilicity |
N,4-Dipyrazolylpyrimidin-2-amine | Pyrimidine core | CDK2 inhibition (Kᵢ = 5 nM) |
N,1-Dipropyl-1H-pyrazol-4-amine’s dual alkylation enhances metabolic stability compared to monoprophylated analogs, extending its half-life in biological systems .
Future Directions
Targeted Drug Delivery Systems
Functionalization of the propyl chains with targeting moieties (e.g., folate, peptides) could enable site-specific drug delivery, reducing systemic toxicity in anticancer applications.
Green Synthesis Innovations
Exploring solvent-free mechanochemical synthesis or biocatalytic routes may align with sustainable chemistry goals, minimizing waste and energy consumption.
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